N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzofuran moiety linked to a benzo[c][1,2,5]thiadiazole core
Mechanism of Action
Target of Action
Benzofuran compounds, which are a significant part of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used as anticancer agents and have shown significant cell growth inhibitory effects on different types of cancer cells .
Mode of Action
For instance, some substituted benzofurans have shown dramatic anticancer activities .
Biochemical Pathways
Benzofuran derivatives have been associated with a broad range of biological activities, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The synthesis of benzofuran derivatives has been studied , which could provide insights into their bioavailability and pharmacokinetic properties.
Result of Action
Benzofuran derivatives have been shown to have potent biological activities, including anticancer properties . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects on different types of cancer cells .
Action Environment
It is known that the synthesis of benzofuran derivatives can be influenced by various factors, including reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the benzofuran moiety, which is then linked to the benzo[c][1,2,5]thiadiazole core through a series of reactions. The key steps include:
Formation of Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Linking to Benzo[c][1,2,5]thiadiazole: The benzofuran derivative is then reacted with benzo[c][1,2,5]thiadiazole-5-carboxylic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized under strong oxidizing conditions to form corresponding quinones.
Reduction: The nitro groups in the benzo[c][1,2,5]thiadiazole core can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (OLEDs) due to its electron-accepting properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent and in the development of other therapeutic drugs.
Materials Science: Utilized in the synthesis of novel materials with unique photophysical properties for applications in sensors and imaging.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole Derivatives: Compounds like 4,7-diarylbenzo[c][1,2,5]thiadiazoles are similar in structure and are used in similar applications.
Benzofuran Derivatives: Compounds containing the benzofuran moiety, such as benzofuran-2-carboxylic acid, share similar chemical properties.
Uniqueness
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is unique due to the combination of the benzofuran and benzo[c][1,2,5]thiadiazole moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optoelectronic characteristics .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-15(17-10-11-3-1-2-4-16(11)24-17)7-8-19-18(23)12-5-6-13-14(9-12)21-25-20-13/h1-6,9-10,15,22H,7-8H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAVXVLOWLBGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC4=NSN=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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